molecular formula C23H19NO5 B6269528 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid CAS No. 1840910-34-0

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid

Cat. No.: B6269528
CAS No.: 1840910-34-0
M. Wt: 389.4 g/mol
InChI Key: OSCZLANPSOIMDE-UHFFFAOYSA-N
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Description

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected benzoic acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions. This compound features a benzoic acid core with a methoxy substituent at the 2-position and an Fmoc-protected amino group at the 3-position.

Properties

CAS No.

1840910-34-0

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid

InChI

InChI=1S/C23H19NO5/c1-28-21-18(22(25)26)11-6-12-20(21)24-23(27)29-13-19-16-9-4-2-7-14(16)15-8-3-5-10-17(15)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26)

InChI Key

OSCZLANPSOIMDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The compound is predominantly synthesized via Fmoc-based solid-phase peptide synthesis (SPPS), leveraging resin-bound intermediates for stepwise assembly. Key steps include:

Resin Activation : TentaGel S Ram resin (loading capacity: 0.25 mmol/g) is pre-swelled in N-methylpyrrolidone (NMP) to enhance reactivity.
Fmoc Deprotection : Treatment with 20% piperidine in DMF at 40–75°C under microwave irradiation achieves efficient removal of the Fmoc group.
Coupling Reaction : The amino acid derivative (0.2 M in NMP/DMF/DCM, 1:1:1) is activated using hexafluorophosphate-based coupling reagents (e.g., HATU, COMU) with N,N-diisopropylethylamine (DIPEA) as a base. Microwave-assisted heating at 75°C for 5 minutes accelerates coupling kinetics.

Table 1: Standard Coupling Conditions for Fmoc-Protected Intermediates

ParameterSpecification
Coupling ReagentHATU or COMU (0.5 M in DMF)
BaseDIPEA (2.0 M in NMP)
Temperature75°C (microwave-assisted)
Reaction Time5–10 minutes
Solvent SystemNMP/DMF/DCM (1:1:1)

Industrial Production Strategies

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance throughput and reduce batch variability. Key advantages include:

  • Improved Heat Transfer : Enables precise temperature control during exothermic coupling reactions.

  • Automated Purification : In-line HPLC systems with C-18 columns (5 cm, 10 μm) purify crude products using gradients of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.

Bulk Methoxylation Techniques

Methoxylation of the benzoic acid precursor is achieved using methanol and catalytic sulfuric acid under reflux. Industrial protocols report yields exceeding 85% after 12 hours, with residual solvents removed via rotary evaporation.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Coupling Efficiency

Comparative studies highlight DMF as the optimal solvent due to its high polarity and compatibility with Fmoc chemistry. Substituting DMF with THF or DCM reduces yields by 20–30% due to poor reagent solubility.

Temperature-Dependent Side Reactions

Elevated temperatures (>80°C) during Fmoc deprotection risk β-elimination of the fluorenyl group. Controlled microwave heating at 75°C minimizes degradation while maintaining reaction rates.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC (35 mL/min flow rate) with a TFA/acetonitrile gradient achieves >95% purity. Critical parameters include:

  • Column : C-18 reverse-phase (5 cm × 20 cm)

  • Detection : UV absorbance at 220 nm

  • Fraction Collection : Automated pooling based on real-time MS data.

Spectroscopic Validation

  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 393.45 [M+H]+.

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) displays characteristic fluorenyl aromatic protons at δ 7.3–7.8 ppm and methoxy singlet at δ 3.8 ppm.

Comparative Evaluation of Synthetic Routes

Batch vs. Flow Synthesis

MetricBatch SynthesisContinuous Flow
Yield70–80%85–90%
Purity90–95%95–98%
Production Time48 hours24 hours
Solvent ConsumptionHighReduced by 40%

Cost-Benefit Analysis of Coupling Reagents

ReagentCost per kg (USD)Coupling EfficiencySide Product Formation
HATU1,20092%<5%
COMU1,50095%<3%

Challenges and Mitigation Strategies

Steric Hindrance in Methoxylated Derivatives

The ortho-methoxy group in 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid imposes steric constraints during coupling. Solutions include:

  • Extended Coupling Times : 10–15 minutes at 75°C.

  • Double Coupling Protocols : Sequential reagent additions to ensure complete acylation.

Residual Solvent Management

Post-synthesis TFA residues are eliminated via lyophilization followed by trituration with diethyl ether, reducing TFA content to <0.1% .

Chemical Reactions Analysis

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted reactions at the amino group during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled assembly of peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid with structurally related Fmoc-protected compounds, focusing on substitution patterns, synthesis yields, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Fmoc-Protected Compounds

Compound Name Core Structure Substituent Position (R Group) Molecular Formula Molecular Weight Yield (%) Key Applications/Features Reference
Target: this compound Benzoic acid 3 (Fmoc), 2 (methoxy) C₂₃H₁₉NO₅ 401.41 N/A Peptide synthesis, SPPS
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxybenzoic acid (1b) Benzoic acid 4 (Fmoc), 3 (isobutoxy) C₂₆H₂₅NO₅ 443.48 85 Solid-phase synthesis intermediates
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid (1s) Benzoic acid 4 (Fmoc), 3 (methyl) C₂₃H₁₉NO₄ 373.40 96 High-yield SPPS building block
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid α-Amino acid Side chain (o-tolyl) C₂₅H₂₃NO₄ 401.45 N/A Non-natural amino acid derivatives
Fmoc-β²-homoalanine β-Amino acid Backbone modification C₁₉H₁₉NO₄ 325.36 >97 Conformationally constrained peptides
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid Propanoic acid 3 (Fmoc), 2 (methyl) C₁₉H₁₉NO₄ 325.36 >97 β-amino acid synthesis

Key Observations:

Substitution Patterns: The target compound is distinguished by its 2-methoxy and 3-Fmoc-amino substitution on the benzoic acid core. In contrast, analogs like 1b and 1s feature Fmoc at the 4-position with bulkier (isobutoxy) or simpler (methyl) groups at the 3-position .

Synthesis Yields: Yields for 4-substituted benzoic acids (e.g., 1s) reach 96%, likely due to favorable steric and electronic environments for Fmoc-Cl coupling .

Molecular Properties :

  • The methoxy group in the target compound may enhance solubility in polar solvents compared to hydrophobic substituents like isobutoxy or methyl. However, its electron-donating nature could reduce the acidity of the benzoic acid proton relative to unsubstituted analogs.

Applications: Benzoic acid derivatives (e.g., 1b, 1s) are primarily used as SPPS intermediates for constructing peptide backbones or side-chain modifications . Amino acid derivatives (e.g., o-tolyl or β²-homoalanine analogs) enable the synthesis of non-natural peptides with enhanced stability or binding properties .

Structural Diversity: Compounds like 3-((2-((Fmoc)amino)ethyl)disulfaneyl)propanoic acid () incorporate disulfide bonds, expanding utility in redox-responsive drug delivery systems.

Research Findings and Trends

  • Solid-Phase Synthesis : Fmoc-protected benzoic acids are pivotal in SPPS for introducing aromatic or functionalized residues. The high yields (85–96%) reported for 4-substituted analogs underscore their reliability .
  • Biomedical Applications : Fmoc derivatives are employed in proteomimetic inhibitors (e.g., FtsQB divisome targeting) and fluorescent ligands (e.g., CXCR2 receptor probes), highlighting their versatility .
  • Challenges : Regioselective synthesis of 3-substituted benzoic acids (like the target compound) may require optimized reaction conditions to mitigate steric interference from adjacent substituents.

Biological Activity

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid, commonly referred to as Fmoc-amino acid, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for specific interactions with biological targets, making it a valuable tool in drug development and peptide synthesis.

  • Molecular Formula : C24H21NO4
  • Molecular Weight : 387.43 g/mol
  • CAS Number : 220498-02-2

The compound features a methoxy group and an amine functional group, which contribute to its biological activity. The Fmoc group is particularly important in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Biological Activity

The biological activity of this compound is primarily linked to its role in:

  • Peptide Synthesis : The Fmoc group allows for efficient manipulation of amino acids during synthesis, facilitating the production of peptides with specific sequences.
  • Modulation of Protein-Protein Interactions : Research has indicated that compounds with similar structures can influence binding affinities to various receptors, particularly those involved in tumor metastasis and angiogenesis.

Research Findings

Recent studies have explored the potential applications of this compound in various biological contexts:

Case Study 1: Peptide Synthesis

In a study focusing on solid-phase peptide synthesis, this compound was utilized as a building block for synthesizing bioactive peptides. The results demonstrated that the Fmoc group effectively protected the amino group during synthesis, allowing for high yields and purity of the final products.

Case Study 2: Interaction Studies

Another investigation assessed the compound's ability to modulate protein interactions. It was found that this compound could enhance binding to certain receptors involved in cancer pathways, suggesting its potential as a therapeutic agent .

Applications

The compound has several notable applications:

  • Drug Development : Its ability to modulate protein interactions positions it as a candidate for developing new therapeutic agents targeting cancer and other diseases.
  • Environmental Monitoring : The compound has been incorporated into sensors for detecting pollutants in environmental samples, showcasing its versatility beyond medicinal chemistry.

Comparative Analysis

The following table summarizes key properties and comparisons with related compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
This compoundC24H21NO4387.43 g/molFmoc protecting group; used in peptide synthesis
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acidC25H25NO5425.48 g/molHydroxypropyl group; enhances solubility
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acidC28H29NO5453.53 g/molTert-butoxy group; potential anti-cancer activity

Q & A

Q. What are the standard synthetic protocols for synthesizing 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid, and what key reagents are involved?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with a methoxybenzoic acid derivative. Key steps include:

  • Amino Protection : Use of Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres .
  • Coupling Reactions : Activation of the carboxylic acid group using reagents such as HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
  • Ortho-Methoxy Introduction : Methoxylation via nucleophilic substitution or directed ortho-metalation strategies .
    Critical Reagents : Isobutoxycarbonyl chloride (IBC-Cl), sodium azide (NaN₃), and controlled-temperature conditions (0–25°C) are often employed to stabilize intermediates .

Q. How should researchers handle and store this compound to ensure stability and minimize hazards?

  • Storage : Store at 2–8°C in a dry, airtight container away from light and moisture. The Fmoc group is sensitive to piperidine and other amines, so avoid cross-contamination .
  • Safety Precautions :
    • Use PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact.
    • Work in a fume hood to avoid inhalation of dust or vapors .
    • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
  • Disposal : Follow hazardous waste regulations. Avoid release into waterways due to potential ecological toxicity .

Q. What analytical techniques are recommended for characterizing the compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the Fmoc group’s presence (e.g., aromatic protons at δ 7.3–7.8 ppm) and the methoxybenzoic acid backbone .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 265–300 nm) assesses purity and identifies byproducts .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., calculated [M+Na]⁺ = 572.22, observed = 572.20 in similar Fmoc derivatives) .

Advanced Research Questions

Q. What strategies can mitigate racemization during coupling reactions involving this Fmoc-protected benzoic acid derivative?

  • Low-Temperature Reactions : Perform couplings at 0–4°C to reduce base-catalyzed racemization .
  • Coupling Agent Optimization : Use HOBt or Oxyma Pure® instead of DIC (diisopropylcarbodiimide) to minimize side reactions .
  • Chiral Auxiliaries : Introduce sterically hindered bases like collidine to stabilize the transition state .
  • Real-Time Monitoring : Employ FT-IR or inline HPLC to detect racemization early .

Q. How do solvent systems and coupling agents affect reaction efficiency in peptide synthesis using this compound?

  • Solvent Effects :
    • DMF : Enhances solubility of Fmoc intermediates but may increase epimerization at high temperatures.
    • DCM : Reduces swelling of solid-phase resins, improving coupling efficiency in SPPS (solid-phase peptide synthesis) .
  • Coupling Agents :
    • HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium): Increases reaction rates but may require stoichiometric HOAt for optimal results.
    • DIC/HOBt : Cost-effective for large-scale synthesis but less efficient for sterically hindered residues .

Q. What are the implications of the compound’s ortho-methoxy substituent on its reactivity and application in SPPS?

  • Steric Hindrance : The ortho-methoxy group reduces nucleophilicity at the adjacent carbonyl, slowing unwanted side reactions (e.g., aspartimide formation) .
  • Electron-Donating Effects : Stabilizes intermediates during acidic cleavage (e.g., TFA treatment) by modulating electron density on the aromatic ring .
  • Biological Applications : The substituent enhances peptide stability against proteolytic degradation, making it valuable in drug design for targeting enzyme-active sites .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Stepwise Purification : Use flash chromatography after each synthetic step to remove unreacted Fmoc precursors .
  • Scale-Up Optimization : Adjust stoichiometry (e.g., 1.2–1.5 eq of coupling agent) and employ continuous-flow reactors for better temperature control .
  • Byproduct Analysis : LC-MS or 2D NMR identifies dimers or truncated sequences, enabling protocol refinement .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic Conditions (pH < 3) : Rapid Fmoc deprotection occurs, limiting use in acidic environments .
  • Basic Conditions (pH > 9) : Hydrolysis of the methoxybenzoic ester is observed, requiring neutral pH buffers during biological assays .
  • Thermal Stability : Decomposition above 40°C necessitates cold storage and short reaction times at elevated temperatures .

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